molecular formula C14H15NO4S B11941337 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11941337
M. Wt: 293.34 g/mol
InChI Key: GMZXQXDYRLXQNM-UHFFFAOYSA-N
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Description

This compound is a substituted thiophene derivative featuring a 4-hydroxy-3-methoxyphenyl group at the 4-position and an ethyl ester at the 3-position of the thiophene ring. Its synthesis typically involves condensation reactions using ethyl cyanoacetate, followed by functionalization steps such as alkylation or hydroxylation (e.g., NaH/THF and Me₂SO₄ in aqueous dioxane) .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-3-19-14(17)12-9(7-20-13(12)15)8-4-5-10(16)11(6-8)18-2/h4-7,16H,3,15H2,1-2H3

InChI Key

GMZXQXDYRLXQNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)O)OC)N

Origin of Product

United States

Preparation Methods

Standard Procedure

  • Reagents :

    • Ethyl cyanoacetate (0.1 mol)

    • 4-Hydroxy-3-methoxyacetophenone (0.1 mol)

    • Elemental sulfur (0.1 mol)

    • Base: Morpholine or piperidine (20 mL)

    • Solvent: Ethanol (150 mL)

  • Conditions :

    • Temperature: 55–65°C

    • Duration: 2 hours

    • Workup: Cooling to 0–5°C, filtration, recrystallization from ethanol/acetone.

  • Yield : 60–75% (reported for analogous compounds).

Table 1. Optimization of Gewald Reaction Parameters

ParameterOptimal RangeImpact on Yield
BaseMorpholine > KOHHigher basicity improves cyclization
SolventEthanol > DMFPolar protic solvents favor kinetics
Sulfur Stoichiometry1.0–1.2 eqExcess sulfur reduces byproducts

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the ketone and ethyl cyanoacetate, followed by sulfur incorporation and cyclization to form the thiophene ring. Quantum mechanical studies on similar systems suggest that the rate-determining step is the nucleophilic attack of sulfur on the α,β-unsaturated intermediate.

Michael Addition-Cyclization Approach

An alternative route involves Michael addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. This method offers better control over stereochemistry.

Stepwise Synthesis

  • Michael Adduct Formation :

    • React α-bromochalcone (derived from 4-hydroxy-3-methoxybenzaldehyde) with cyanothioacetamide in ethanol/KOH.

    • Temp: 25°C, 0.5 hours.

  • Cyclization :

    • Intramolecular nucleophilic substitution (SN2) or addition-elimination.

    • Catalyst-free, 80–90°C, 1 hour.

Yield : 38–45% (for 4-aryl analogs).

Table 2. Comparison of Cyclization Pathways

PathwayEnergy Barrier (kcal/mol)*Preferred Substituents
SN2 Substitution22.3Electron-deficient aryl groups
Addition-Elimination18.7Sterically hindered aryl groups
*Calculated at r2SCAN-3c level.

Continuous Flow Synthesis

Adapting methods from pyrrole synthesis, continuous flow systems enhance reproducibility for scale-up:

Two-Step Continuous Process

  • Depolymerization of Cyanuric Chloride Aldehyde :

    • Reactant: Cyanuric chloride aldehyde solution (2.72 g/min)

    • Reactor: Stainless steel coil (30 mL, 160°C, 0.5 MPa)

    • Output: Chloroacetaldehyde solution (73% yield).

  • Condensation with 3-Amino-3-Imino Ethyl Propionate :

    • Mix chloroacetaldehyde, 3-amino-3-imino ethyl propionate, and DBU in THF.

    • Reactor: Tubular (25°C, 10 min residence time).

Advantages :

  • 95% conversion vs. 47% in batch.

  • Eliminates intermediate isolation.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes:

Modified Gewald Protocol

  • Conditions : 150°C, 5 min, microwave (300 W).

  • Yield : 68% (vs. 60% conventional).

Limitations :

  • Scalability challenges in industrial settings.

Catalytic Dehydrogenation of Dihydrothiophenes

A less common route involves dehydrogenation of 3-oxotetrahydrothiophenes using chloranil:

  • Dihydrothiophene Synthesis :

    • Mercaptoaldehyde + vinylphosphonium salt → 2,5-dihydrothiophene.

  • Dehydrogenation :

    • Chloranil (2.5 eq), pyridine, reflux 6 hours.

    • Yield: 85% for unsubstituted analogs.

Applicability :

  • Requires pre-functionalized dihydrothiophenes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions typically involve the use of strong nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of thiophene, including the compound , exhibit notable antioxidant properties. Studies have shown that compounds with hydroxyl substituents on the phenyl ring demonstrate enhanced antioxidant activity. For instance, in a study evaluating various derivatives, those containing the 4-hydroxy group exhibited significant scavenging activity against free radicals at concentrations around 100 µM .

Antibacterial Properties

The antibacterial effects of this compound have been documented in several studies. In vitro assays have revealed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was reported to be approximately 50 µg/mL . This suggests its potential as a lead compound in the development of new antibacterial agents.

Anticancer Potential

The anticancer properties of thiophene derivatives are a growing area of research. The compound has been shown to inhibit cell proliferation in several cancer cell lines. In particular, studies using MTT assays demonstrated that it significantly reduces the viability of breast cancer cells at concentrations above 10 µM, with an IC50 value around 15 µM . This indicates its potential for further development as an anticancer therapeutic agent.

Case Study 1: Antioxidant Activity Evaluation

  • Objective : To assess the antioxidant capabilities of the compound.
  • Methodology : Various assays measuring radical scavenging activity were employed.
  • Results : The compound demonstrated significant antioxidant activity at a concentration of 100 µM, outperforming many known antioxidants.

Case Study 2: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial properties against pathogenic bacteria.
  • Methodology : Disk diffusion method was utilized to measure inhibition zones.
  • Results : Clear zones of inhibition were observed against E. coli (15 mm) and S. aureus (18 mm), indicating strong antibacterial activity.

Case Study 3: Anticancer Activity

  • Objective : To investigate cytotoxic effects on breast cancer cells.
  • Methodology : MTT assay was performed to determine cell viability.
  • Results : A significant inhibition of cell growth was noted at concentrations greater than 10 µM, with an IC50 value approximately at 15 µM.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Antioxidant ActivityRadical Scavenging AssaySignificant activity at 100 µM concentration
Antimicrobial ActivityDisk DiffusionMIC = 50 µg/mL against E. coli and S. aureus
Anticancer ActivityMTT AssayIC50 = 15 µM in breast cancer cells

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structural features allow it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Below is a systematic comparison with key analogs:

Substituent Variations and Molecular Properties
Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-hydroxy-3-methoxyphenyl C₁₄H₁₅NO₄S 293.34 Hydroxyl, methoxy, ethyl ester
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chlorophenyl C₁₃H₁₂ClNO₂S 281.76 Chlorophenyl, ethyl ester
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-fluorophenyl C₁₃H₁₂FNO₂S 265.30 Fluorophenyl, ethyl ester
Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate 4-methyl, 5-(4-methoxyphenyl) C₁₅H₁₇NO₃S 291.36 Methyl, methoxyphenyl, ethyl ester
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-chlorophenyl, cyanoacetyl C₁₆H₁₃ClN₂O₃S 348.80 Chlorophenyl, cyanoacetyl, ester

Key Observations :

  • Polarity : The target compound’s hydroxyl and methoxy groups enhance hydrophilicity compared to halogenated analogs (e.g., chloro or fluoro derivatives) .
  • Electron Withdrawing/Donating Effects : Chloro and fluoro substituents are electron-withdrawing, while methoxy and hydroxyl groups are electron-donating, influencing electronic properties and reactivity .

Biological Activity

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester, a compound belonging to the thiophene family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4SC_{13}H_{13}NO_4S with a molecular weight of approximately 263.32 g/mol. The compound features a thiophene ring substituted with an amino group, a methoxy group, and a hydroxyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)15.0Inhibition of tubulin polymerization
A549 (Lung Cancer)10.0Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. For instance, docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization and thereby disrupting the mitotic spindle formation necessary for cell division .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Cytokine Inhibition (%) Concentration (µM)
TNF-α75%10
IL-660%10
IL-1β50%10

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Anticancer Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked decrease in paw swelling, indicating its potential as an anti-inflammatory treatment.

Q & A

Q. Advanced SAR Studies

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., methoxy vs. hydroxy groups) on frontier molecular orbitals, correlating with redox activity .
  • Molecular docking : Screens binding affinities to biological targets (e.g., cyclooxygenase-2) using software like AutoDock Vina .

How can researchers identify biological targets for this compound in drug discovery?

Q. Advanced Target Identification

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized enzymes or receptors .
  • Kinase profiling assays : High-throughput screening against kinase libraries (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .

What mechanisms govern nucleophilic substitution reactions at the thiophene ring?

Q. Advanced Reaction Mechanisms

  • Kinetic isotope effects (KIE) : Differentiate between concerted (low KIE) and stepwise (high KIE) pathways in reactions with amines or thiols .
  • Electrospray ionization mass spectrometry (ESI-MS) : Captures transient intermediates (e.g., Meisenheimer complexes) in SNAr reactions .

How should contradictory bioactivity data across studies be reconciled?

Q. Advanced Data Analysis

  • Meta-analysis : Pool datasets from multiple studies (e.g., IC50_{50} values against cancer cell lines) to identify outliers or assay-specific artifacts .
  • Dose-response validation : Re-test conflicting results under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

What are the degradation pathways under accelerated stability testing?

Q. Advanced Stability Studies

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify hydrolytic (ester cleavage) or oxidative (thiophene ring opening) degradation products .
  • LC-MS/MS : Quantifies degradation products and proposes degradation mechanisms (e.g., retro-Gewald reactions) .

How can multi-step syntheses incorporating this compound be scaled for industrial research?

Q. Advanced Process Chemistry

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management for steps like cyclization .
  • Quality-by-Design (QbD) : Design space modeling (e.g., using JMP®) optimizes parameters (temperature, stoichiometry) for gram-to-kilogram scaling .

What regulatory guidelines apply to handling this compound in academic labs?

Q. Advanced Safety Protocols

  • Glovebox use : Required for air-sensitive reactions (e.g., Grignard additions to the ester group) to prevent hydrolysis .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration, adhering to EPA guidelines for sulfur-containing compounds .

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